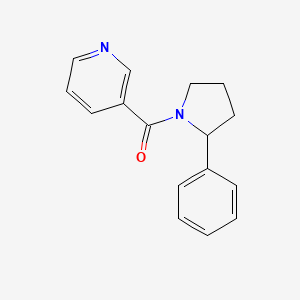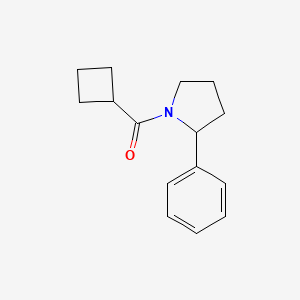
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound is also known as CPP or CPP-115, and it has been studied extensively for its ability to modulate the activity of a specific enzyme in the brain.
Wirkmechanismus
The mechanism of action of Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone involves the inhibition of GABA-AT. This enzyme catalyzes the degradation of GABA in the brain, leading to a decrease in the levels of this neurotransmitter. By inhibiting GABA-AT, Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone can increase the levels of GABA, leading to enhanced inhibitory neurotransmission. This mechanism of action has been studied extensively, and it is believed to be responsible for the various effects of this compound in the brain.
Biochemical and Physiological Effects:
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects in the brain. These effects include an increase in the levels of GABA, enhanced inhibitory neurotransmission, and a decrease in the levels of glutamate, which is an excitatory neurotransmitter. These effects have been linked to various therapeutic applications, including the treatment of epilepsy, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. One of the significant advantages is its high potency and selectivity for GABA-AT inhibition. This property allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of this neurotransmitter in various processes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone has several potential future directions for research. One of the significant areas of research is the development of new analogs of this compound with improved solubility and potency. Another area of research is the investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders. Finally, the use of this compound as a tool for studying the role of GABA in various processes in the brain is also an area of interest for future research.
Conclusion:
In conclusion, Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its ability to modulate the activity of GABA-AT in the brain, leading to enhanced inhibitory neurotransmission. The biochemical and physiological effects of this compound have been linked to various therapeutic applications, including the treatment of epilepsy, anxiety, and addiction. While this compound has several advantages and limitations for lab experiments, it has several potential future directions for research, including the development of new analogs and investigation of its therapeutic potential in various disorders.
Synthesemethoden
The synthesis of Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone involves several steps. The starting material for the synthesis is 2-phenylpyrrolidine, which undergoes a reaction with cyclobutanone in the presence of a Lewis acid catalyst to form the desired product. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been its use as a modulator of the activity of the enzyme GABA aminotransferase (GABA-AT) in the brain. This enzyme is involved in the metabolism of the neurotransmitter GABA, which is a critical mediator of inhibitory neurotransmission in the brain. By inhibiting GABA-AT, Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone can increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission.
Eigenschaften
IUPAC Name |
cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-8-4-9-13)16-11-5-10-14(16)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUIVSPDSDHGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

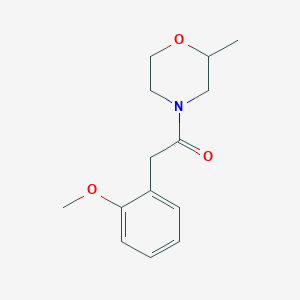
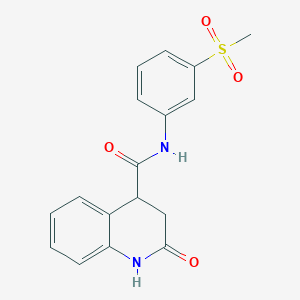
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
methanone](/img/structure/B7492339.png)
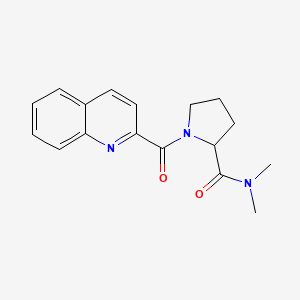
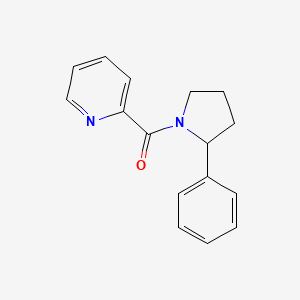

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
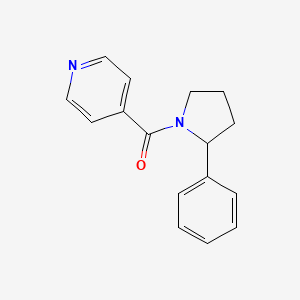
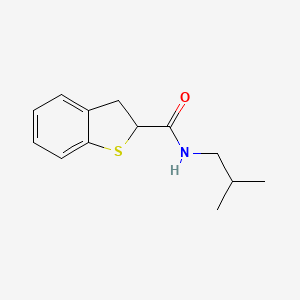
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
